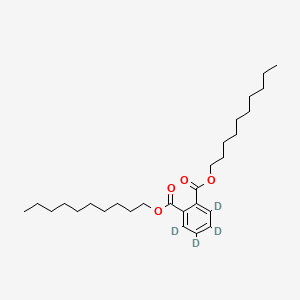
Phthalic Acid Didecyl Ester D4
説明
Phthalic Acid Didecyl Ester D4 is a useful research compound. Its molecular formula is C28H46O4 and its molecular weight is 450.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Didecyl phthalate-d4, also known as Phthalic Acid Didecyl Ester D4, is a deuterium-labeled version of Didecyl phthalate It’s known that phthalates, in general, are primarily used as plasticizers and have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, as seen in didecyl phthalate-d4, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
While specific biochemical pathways involving Didecyl phthalate-d4 are not explicitly mentioned in the available literature, a related compound, dioctyl phthalate (DEHP), has been studied. DEHP was found to be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening
Pharmacokinetics
It’s known that the deuteration of drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The use of deuterium-labeled compounds like didecyl phthalate-d4 in drug development can help in the quantitation of the drug molecules, which could provide valuable insights into their effects .
Action Environment
It’s known that phthalates are very persistent and almost ubiquitous, primarily due to their large production quantities and numerous possibilities for use . This suggests that environmental factors could potentially influence the action of Didecyl phthalate-d4.
生化学分析
Biochemical Properties
Phthalic Acid Didecyl Ester D4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases leads to the breakdown of the ester bond, resulting in the formation of phthalic acid and decanol. This hydrolysis reaction is crucial for the metabolism and detoxification of this compound in biological systems .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to changes in the expression of genes involved in lipid metabolism, oxidative stress response, and inflammatory pathways. Additionally, it has been observed to disrupt mitochondrial function, leading to altered energy production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and inflammation. By binding to these receptors, this compound can modulate the transcription of target genes, leading to changes in cellular processes. Additionally, it can inhibit the activity of certain enzymes involved in detoxification pathways, further contributing to its cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products can have different biochemical properties and may exert distinct effects on cellular function. Long-term exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism, indicating potential long-term impacts on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can lead to toxic effects. Studies in animal models have shown that high doses of this compound can cause liver toxicity, reproductive toxicity, and developmental abnormalities. These toxic effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure to this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its hydrolysis by esterases to form phthalic acid and decanol. These metabolites can further undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, to form more water-soluble compounds that can be excreted from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination from biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be transported to various cellular compartments. The distribution of this compound within tissues can vary depending on its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the endoplasmic reticulum, mitochondria, and lipid droplets within cells. The localization to these specific compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, further influencing its function .
特性
IUPAC Name |
didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBJVOPLXHHGS-BHGUTAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



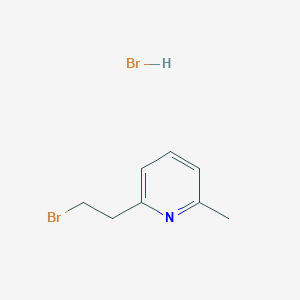
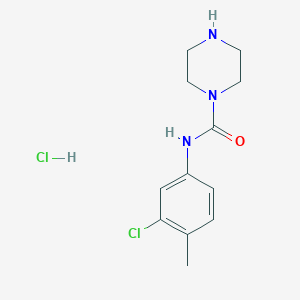
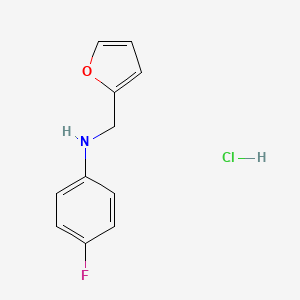

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)


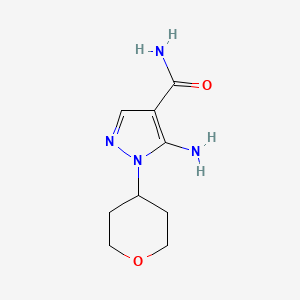
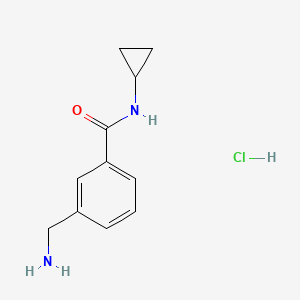

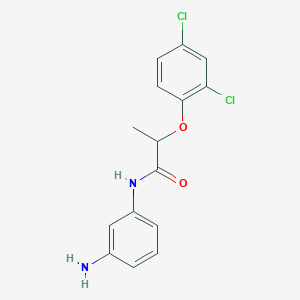
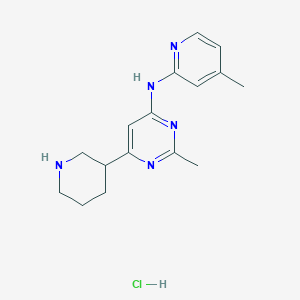
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
